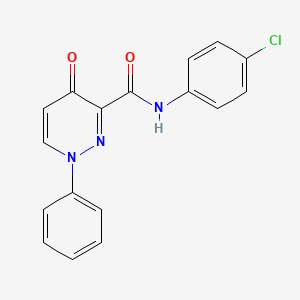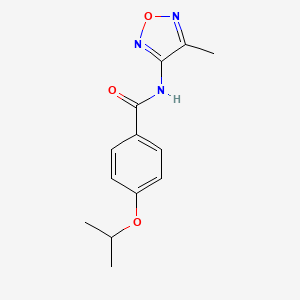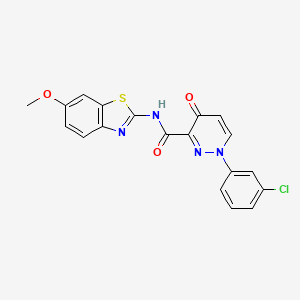
N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroacetanilide , is a chemical compound with the molecular formula C8H8ClNO. Its IUPAC name reflects its structure: it contains an acetamide group (N-CH3CO-) attached to a 4-chlorophenyl ring. The compound’s molecular weight is approximately 169.6 g/mol .
Vorbereitungsmethoden
Synthetic Routes::
Acylation of Aniline: One common synthetic route involves acylating aniline (CHNH) with acetyl chloride (CHC(O)Cl) in the presence of a base (such as pyridine). This reaction yields N-(4-chlorophenyl)acetamide.
Reductive Cyclization: The compound can be synthesized by reductive cyclization of 4-chloro-2-nitrobenzaldehyde with aniline in the presence of a reducing agent (e.g., sodium dithionite) and a catalyst (such as Raney nickel).
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: Substitution reactions at the phenyl ring can occur, resulting in derivatives with different substituents.
Acylation: Acetyl chloride, base (e.g., pyridine).
Reductive Cyclization: Sodium dithionite, Raney nickel.
Major Products:: The major products depend on the specific reaction conditions and the substituents involved.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its structural resemblance to pyridazine-based drugs.
Biological Studies: Used as a probe in biological assays to explore its interactions with enzymes or receptors.
Industry: May find applications in the synthesis of other compounds or as an intermediate in organic synthesis.
Wirkmechanismus
The exact mechanism of action for N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other acetanilide derivatives, such as N-(4-methylphenyl)acetamide or N-(4-fluorophenyl)acetamide, share structural similarities but differ in substituents.
Uniqueness: The combination of the 4-chlorophenyl group and the pyridazine ring confers unique properties to this compound.
Eigenschaften
Molekularformel |
C17H12ClN3O2 |
|---|---|
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-6-8-13(9-7-12)19-17(23)16-15(22)10-11-21(20-16)14-4-2-1-3-5-14/h1-11H,(H,19,23) |
InChI-Schlüssel |
HYVHPQSJBPTSLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11390386.png)

![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11390397.png)

![4-butyl-6-chloro-9-[2-(2-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11390417.png)
![7,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B11390432.png)
![N-cyclohexyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11390435.png)
![11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11390448.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B11390449.png)

![1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390466.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B11390482.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390495.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11390501.png)
